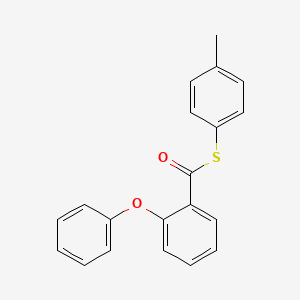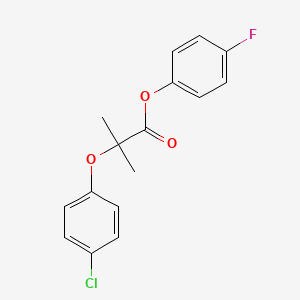
5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines under acidic conditions to form the pyrrole ring . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .
Industrial Production Methods
Industrial production of pyrroles often involves catalytic processes. For example, a manganese-catalyzed conversion of primary diols and amines can produce 2,5-unsubstituted pyrroles with water and molecular hydrogen as the only by-products . This method is highly selective and avoids the formation of unwanted side products.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylates and -carboxamides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles.
Common Reagents and Conditions
Oxidation: Catalytic copper(II) and air or stoichiometric oxidants are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of ionic liquids like [Bmim][PF6] or [Bmim][BF4].
Major Products
The major products formed from these reactions include N-substituted pyrroles, pyrrole-2-carboxylates, and dihydropyrrole derivatives .
Scientific Research Applications
5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole: Similar structure with a hexyl and methyl substituent.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Contains a carboxylic acid and phenylamide group.
Uniqueness
5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole is unique due to its specific ethyl and pentyl substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
61772-94-9 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
5-ethyl-2-pentyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C11H21N/c1-3-5-6-7-11-9-8-10(4-2)12-11/h11H,3-9H2,1-2H3 |
InChI Key |
FZGBJWVCNYPHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(=N1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


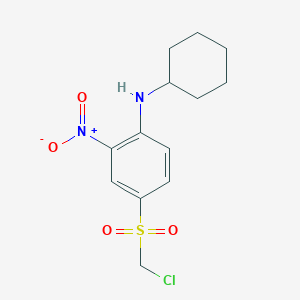
![Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane](/img/structure/B14567771.png)
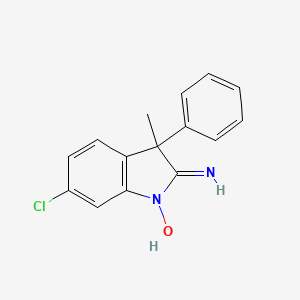
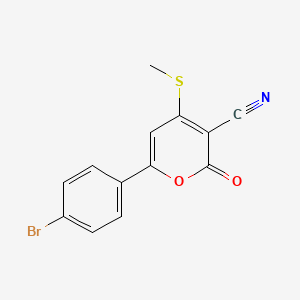
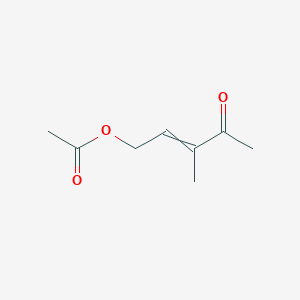


![5-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-pyridazino[4,5-b]indole](/img/structure/B14567804.png)
![2,4-Dihydro-4-[(phenylamino)methylene]-1-benzoxepin-3,5-dione](/img/structure/B14567808.png)
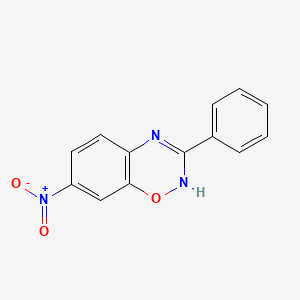
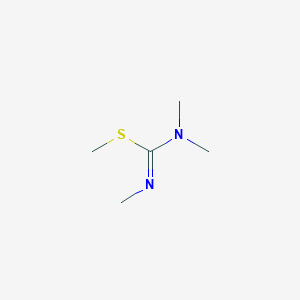
![1-[1-(Methanesulfonyl)-3-(methylsulfanyl)propane-1-sulfonyl]-4-methylpiperazine](/img/structure/B14567834.png)
